molecular formula C11H19NO4 B571303 (2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid CAS No. 117969-50-3

(2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid

Cat. No.: B571303
CAS No.: 117969-50-3
M. Wt: 229.276
InChI Key: JSYMWKYNCWQUOY-SECBINFHSA-N
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Description

“(2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid” is likely an organic compound containing an amino group (-NH2), a carboxylic acid group (-COOH), and a cyclohexyloxy group (a cyclohexane ring attached through an oxygen atom). The “2R” indicates the configuration of the chiral center at the 2nd carbon in the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cyclohexanol derivative with a suitable precursor for the 2-amino-5-oxopentanoic acid moiety. The exact method would depend on the specific reactivity and protection strategies employed .


Molecular Structure Analysis

The molecular structure would be determined by techniques such as X-ray crystallography or NMR spectroscopy . The presence of the chiral center would result in two possible enantiomers (R and S), which are mirror images of each other .


Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in typical amine and carboxylic acid reactions. The amine group can act as a base or nucleophile, while the carboxylic acid can act as an acid or electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the functional groups present. The compound is likely to be solid at room temperature, and its solubility would depend on the polarity and the ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action would depend on the biological context. As an amino acid derivative, it might interact with enzymes, receptors, or other proteins in the body .

Safety and Hazards

The safety and hazards would depend on the specific compound. In general, care should be taken when handling any chemical compound. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The potential applications and future directions would depend on the specific properties of the compound. It could be of interest in the development of new pharmaceuticals or materials, depending on its biological activity and physical properties .

Properties

IUPAC Name

(2R)-2-amino-5-cyclohexyloxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c12-9(11(14)15)6-7-10(13)16-8-4-2-1-3-5-8/h8-9H,1-7,12H2,(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYMWKYNCWQUOY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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